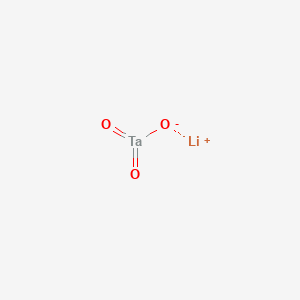
Aminoadipic acid hydrate
Übersicht
Beschreibung
Aminoadipic acid hydrate, also known as 2-aminohexanedioic acid hydrate, is an organic compound that plays a significant role in various biochemical pathways. It is a derivative of aminoadipic acid, which is an intermediate in the metabolism of lysine and saccharopine. This compound is commonly found in biological systems and is involved in several metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminoadipic acid hydrate can be synthesized through several methods. One common approach involves the oxidation of lysine using specific oxidizing agents. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli, to convert lysine into aminoadipic acid. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aminoadipic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form allysine, which is further involved in the formation of advanced glycation end-products.
Reduction: It can be reduced to form aminoadipic semialdehyde.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride is often used as a reducing agent.
Reaction Conditions: Reactions typically require specific temperatures, pH levels, and catalysts to proceed efficiently.
Major Products Formed
Allysine: Formed through oxidation.
Aminoadipic Semialdehyde: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Aminoadipic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: It serves as a marker for oxidative stress and is involved in the study of metabolic pathways.
Medicine: It is used in research related to diabetes and neurodegenerative diseases.
Industry: It is utilized in the production of nylon and other polymers.
Wirkmechanismus
Aminoadipic acid hydrate exerts its effects through several mechanisms:
Metabolic Pathways: It is involved in the metabolism of lysine and saccharopine, leading to the production of important metabolites.
Molecular Targets: It interacts with enzymes such as aminoadipate-semialdehyde dehydrogenase and 2-aminoadipate transaminase.
Pathways Involved: It participates in the lysine degradation pathway and the biosynthesis of advanced glycation end-products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allysine: An oxidation product of aminoadipic acid.
Aminoadipic Semialdehyde: A reduction product of aminoadipic acid.
Lysine: A precursor in the synthesis of aminoadipic acid.
Uniqueness
Aminoadipic acid hydrate is unique due to its role as an intermediate in multiple metabolic pathways and its involvement in the formation of advanced glycation end-products. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-aminohexanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.H2O/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNOZGASTVGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-7-Benzyl 9-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B8112895.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)



![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)

